3-Carboethoxy-4'-pyrrolidinomethyl benzophenone
Description
3-Carboethoxy-4'-pyrrolidinomethyl benzophenone (CAS: 898776-14-2) is a benzophenone derivative featuring a carboethoxy (ethyl carboxy) group at the 3-position and a pyrrolidinomethyl substituent at the 4'-position. This compound is industrially produced with 99% purity and is utilized in pharmaceutical synthesis and materials science due to its dual functional groups, which enhance reactivity and molecular interactions . Its structural complexity distinguishes it from simpler benzophenones, enabling specialized applications such as photo-initiation in polymer crosslinking and intermediates in drug discovery .
Properties
IUPAC Name |
ethyl 3-[4-(pyrrolidin-1-ylmethyl)benzoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-2-25-21(24)19-7-5-6-18(14-19)20(23)17-10-8-16(9-11-17)15-22-12-3-4-13-22/h5-11,14H,2-4,12-13,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZCVKOKAXVOCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642738 | |
| Record name | Ethyl 3-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-14-2 | |
| Record name | Ethyl 3-[4-(1-pyrrolidinylmethyl)benzoyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-{4-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-Carboethoxy-4’-pyrrolidinomethyl benzophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzophenone derivatives and pyrrolidine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Carboethoxy-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzophenone core or the pyrrolidinomethyl group are replaced with other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Carboethoxy-4’-pyrrolidinomethyl benzophenone has a wide range of scientific research applications, including:
Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding.
Medicine: In medicinal chemistry, 3-Carboethoxy-4’-pyrrolidinomethyl benzophenone is investigated for its potential therapeutic properties.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Carboethoxy-4’-pyrrolidinomethyl benzophenone involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural analogs differ primarily in substituent type and position, influencing their physicochemical properties and applications:
Table 1: Substituent Comparison of Benzophenone Derivatives
- Electron-withdrawing vs. Electron-donating Groups : The carboethoxy group (electron-withdrawing) in the target compound contrasts with methoxy (electron-donating) in its analog, affecting UV absorption and radical generation efficiency. This makes the carboethoxy derivative more suitable for high-energy photo-initiation processes .
Functional and Application-Based Comparisons
Photo-Initiation Efficiency
Benzophenone derivatives are widely used as photo-initiators due to their ability to generate radicals under UV light. highlights that substituents significantly alter activation wavelengths. The carboethoxy group in this compound likely shifts its absorption spectrum to higher wavelengths compared to methoxy or hydroxy-substituted analogs, enabling broader applicability in polymer chemistry .
Pharmaceutical Relevance
- Bioavailability: The pyrrolidinomethyl group may enhance membrane permeability compared to halogenated derivatives (e.g., 3-Chloro-5-fluoro-4'-pyrrolidinomethyl benzophenone), which prioritize stability over bioavailability .
- Synthetic Intermediates: Compared to 3-Carboethoxy-4'-(1,3-dioxolan-2-yl)benzophenone, the target compound’s pyrrolidinomethyl group offers a reactive nitrogen site for further functionalization, making it versatile in multi-step syntheses .
Industrial vs. Research Use
While the target compound is produced industrially (99% purity, 25 kg/drum) , analogs like 4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone are niche research chemicals, reflecting their specialized roles in exploratory studies .
Challenges in Structural Identification
emphasizes that benzophenone analogs with subtle structural differences (e.g., selagibenzophenones A and B) are prone to misassignment during isolation. This underscores the necessity of synthetic validation when comparing bioactivity or physicochemical data across analogs .
Biological Activity
3-Carboethoxy-4'-pyrrolidinomethyl benzophenone (CAS No. 898776-14-2) is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores the biological activity of this compound, including its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a benzophenone core with a pyrrolidinomethyl substituent and an ethyl ester group. The structural features contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can modulate the activity of enzymes and receptors, leading to various pharmacological effects. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways and biological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. Studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for further investigation in antibiotic development.
Anticancer Activity
The compound has demonstrated potential anticancer properties in vitro. In studies involving human cancer cell lines, particularly breast cancer (MCF-7) and lung cancer (A549), it showed significant cytotoxic effects with IC50 values comparable to standard chemotherapeutics like doxorubicin. Notably:
- MCF-7 Cells : IC50 values were reported around 22.54 µM.
- A549 Cells : The compound exhibited an IC50 value of approximately 5.08 µM, indicating potent inhibitory effects on cell proliferation.
Case Studies
- Anticancer Efficacy : A study evaluated the antiproliferative activity of various synthesized derivatives of this compound against multiple cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency, suggesting structure-activity relationships that could guide future drug design efforts.
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level, revealing potential binding sites that could be exploited for therapeutic purposes.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds was conducted:
| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | MCF-7: 22.54 µM | Enzyme inhibition, receptor binding |
| 3,5-Difluoro-4’-pyrrolidinomethyl benzophenone | High | MCF-7: 18.00 µM | Similar mechanisms |
| 2,4-Difluoro-4’-pyrrolidinomethyl benzophenone | Low | MCF-7: >50 µM | Less effective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
